2-Propanol,1-(dimethylamino)-, hydrochloride (1:1)
Overview
Description
2-Propanol,1-(dimethylamino)-, hydrochloride (1:1) is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Potential
Research led by Clark et al. (1979) explored substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. The study focused on the compound's potent reserpine-prevention activity in mice, highlighting its significance in developing antidepressant drugs with minimal anticholinergic side effects (Clark et al., 1979).
CO2 Capture and Absorption
Cao et al. (2019) conducted a study on the mass transfer performance and correlation for CO2 absorption into aqueous 1-Dimethylamino-2-propanol (1DMA2P) solution in a PTFE hollow fiber membrane contactor. This research demonstrated the compound's efficacy in enhancing CO2 capture, a critical aspect of environmental management and greenhouse gas reduction (Cao et al., 2019).
Catalysis in Organic Synthesis
Liu et al. (2014) highlighted the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This study underscores the compound's utility in organic synthesis, offering an eco-friendly and efficient catalytic solution (Liu et al., 2014).
Drug Penetration Enhancement
Büyüktimkin et al. (1995) investigated 1-(N,N-Dimethylamino)-2-propanol dodecanoate (DAIPD) for its role in enhancing the transepidermal penetration of drugs like clonidine, hydrocortisone, and indomethacin. This research signifies the compound's potential in transdermal drug delivery systems, improving the efficacy of topical medications (Büyüktimkin et al., 1995).
Inkjet Printing and Conductive Patterns
Wu et al. (2011) demonstrated the application of AgNO3/1-Dimethylamino-2-propanol inks for inkjet printing of low-temperature cured silver patterns on polymer substrates. The study presents an innovative approach to fabricating conductive lines at low temperatures, critical for flexible electronics and wearable devices (Wu et al., 2011).
Mechanism of Action
Target of Action
The compound “2-Propanol,1-(dimethylamino)-, hydrochloride (1:1)”, also known as “1-(dimethylamino)propan-2-ol hydrochloride”, is a tertiary amine It is known to be a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .
Mode of Action
Its ability to inhibit choline uptake suggests that it may interfere with the synthesis of acetylcholine, a key neurotransmitter, thereby affecting neuronal signaling .
Biochemical Pathways
Given its role as an inhibitor of choline uptake, it can be inferred that it may impact the cholinergic system and related biochemical pathways .
Result of Action
Its role as a potent protector against mechlorethamine cytotoxicity suggests that it may have potential therapeutic applications in conditions where mechlorethamine-induced cytotoxicity is a concern .
Biochemical Analysis
Biochemical Properties
It is known to be a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role as an inhibitor of choline uptake , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to choline.
Molecular Mechanism
The molecular mechanism of action of 2-Propanol,1-(dimethylamino)-, hydrochloride (1:1) is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to its role as a choline uptake inhibitor .
Metabolic Pathways
Given its role as a choline uptake inhibitor , it may interact with enzymes or cofactors involved in choline metabolism.
Properties
IUPAC Name |
1-(dimethylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZROWIGBIXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83176-72-1 | |
Record name | 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83176-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70969776 | |
Record name | 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54541-47-8 | |
Record name | N,N-Dimethyl-2-hydroxypropylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54541-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxypropyl)dimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxypropyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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